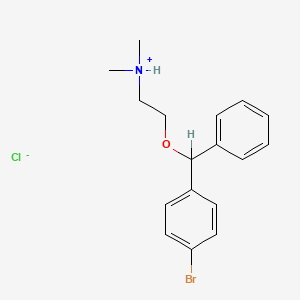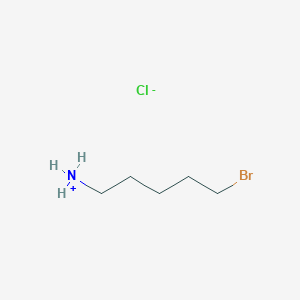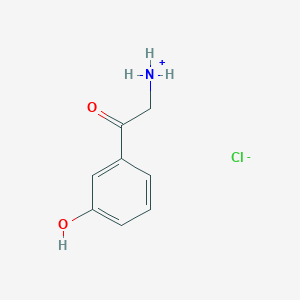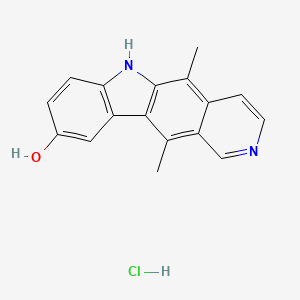
Doxepin (D3 Hydrochloride)
Descripción general
Descripción
Doxepin (D3 Hydrochloride) is a useful research compound. Its molecular formula is C19H22ClNO and its molecular weight is 318.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Doxepin (D3 Hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Doxepin (D3 Hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Treatment of Primary Insomnia : Low doses of Doxepin Hydrochloride (1, 3, and 6 mg) have been investigated for treating primary insomnia in adult and geriatric patients. It shows unique potency and selectivity for antagonizing the H1 (histamine) receptor at these low doses, which may be advantageous compared to other insomnia medications (Singh & Becker, 2007).
Chronic Idiopathic Urticaria Treatment : In a study, Doxepin Hydrochloride was found effective for chronic idiopathic urticaria. Subjects experienced fewer lesions, less itch and discomfort, and less swelling compared to placebo-treated subjects (Goldsobel et al., 1986).
Improving Drug Delivery : Doxepin Hydrochloride was studied for its delivery and uptake in ZIF-8 frameworks, which could be an effective carrier for the drug. This research focused on improving oral bioavailability and systemic circulation of Doxepin (Dou et al., 2021).
Effect on Skin Testing : Doxepin Hydrochloride cream, used for treating atopic dermatitis and lichen simplex chronicus, shows potent antagonism of H1 and H2 receptors. The study evaluated its effect on skin testing responses, particularly regarding histamine-induced responses (Karaz et al., 1995).
Depression Treatment : Doxepin Hydrochloride has been studied for its efficacy in treating depression, with some comparisons to other antidepressants. The research has explored various dosing regimens and its effectiveness in different types of depressive disorders (Sharma & Hegde, 1980), (Kalyanasundaram et al., 1979).
Doxepin Poisoning : A case study of fatal Doxepin poisoning presented detailed toxicological findings, providing insights into the risks associated with overdose (Oliver & Watson, 1974).
Topical Application for Pruritus : Topically applied Doxepin Hydrochloride showed efficacy in treating pruritus in atopic dermatitis, with studies exploring its pharmacokinetics and safety (Drake et al., 1999), (McCleane, 2000).
Determination in Dosage Forms : A spectrofluorimetric method was developed for determining Doxepin Hydrochloride in commercial dosage forms. This research contributed to the analytical chemistry field, ensuring accurate dosage and quality control (Rahman et al., 2009).
Interaction with Proteins : The binding of Doxepin Hydrochloride to bovine serum albumin was explored using spectroscopic techniques. This study provides insights into the drug's interaction with proteins, which is vital for understanding its pharmacodynamics (Kandagal et al., 2006).
Neuropathic Pain Treatment : Doxepin Hydrochloride was found effective in treating neuropathic pain when applied topically, offering an alternative to oral tricyclic antidepressants and minimizing side effects (McCleane, 2000).
Propiedades
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-;/i1D3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNSPTUQQIYJOT-JSMHCMNYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Doxepin (D3 Hydrochloride) | |
CAS RN |
347840-07-7 | |
| Record name | 347840-07-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Aminomethyl)-2-fluorophenoxy]-4-methoxybenzoic acid](/img/structure/B8078223.png)
![2-{2-[(4-Methylpiperazin-1-yl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B8078229.png)
![6-Chloro-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B8078235.png)
![3-(2-Aminoethyl)-N,N-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine hydrochloride](/img/structure/B8078241.png)
![6-Benzyl-5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8078249.png)
![6-Ethyl-5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8078255.png)


![4-(1,4-Diazepan-1-yl)-7-fluoropyrrolo[1,2-a]quinoxaline hydrochloride](/img/structure/B8078265.png)




